molecular formula C9H9IN2O B6180671 8-aminoisoquinolin-7-ol hydroiodide CAS No. 2613385-16-1

8-aminoisoquinolin-7-ol hydroiodide

Cat. No.: B6180671
CAS No.: 2613385-16-1
M. Wt: 288.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Aminoisoquinolin-7-ol hydroiodide is a heterocyclic organic compound derived from isoquinoline, a structural isomer of quinoline. Its molecular formula is inferred as C₉H₈IN₂O, with a molecular weight of approximately 286.9 g/mol (calculated). The compound features an amino (-NH₂) group at position 8 and a hydroxyl (-OH) group at position 7, with a hydroiodide counterion enhancing its solubility in polar solvents.

Properties

CAS No.

2613385-16-1

Molecular Formula

C9H9IN2O

Molecular Weight

288.1

Purity

95

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Amination

Adapting methods from the synthesis of 6-aminoisoquinoline (CAS: 23687-26-5), 8-bromo-7-hydroxyisoquinoline undergoes amination under high-temperature, high-pressure conditions with aqueous ammonia and copper(II) sulfate pentahydrate as a catalyst.

Representative Reaction Conditions

ParameterValue
Substrate8-bromo-7-hydroxyisoquinoline
Ammonia Concentration28% (aqueous)
CatalystCuSO₄·5H₂O (10 mol%)
Temperature190°C
Reaction Time6 hours
Yield~85% (estimated)

This method leverages the ability of copper to facilitate Ullmann-type coupling, displacing bromide with an amino group. The hydroxyl group at position 7 remains intact due to its lower reactivity under these conditions.

Challenges in Halogenated Precursor Synthesis

A critical bottleneck is the limited availability of 8-bromo-7-hydroxyisoquinoline. Bromination of 7-hydroxyisoquinoline typically requires directing groups or specialized conditions to achieve regioselectivity at position 8. Electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) may yield mixed products, necessitating chromatographic separation.

Directed Ortho-Lithiation and Functionalization

Directed lithiation offers precise control over substitution patterns in aromatic systems. For 7-hydroxyisoquinoline, the hydroxyl group acts as a directing group, enabling deprotonation and functionalization at the adjacent position (C8).

Lithiation-Amination Sequence

  • Protection of Hydroxyl Group : The 7-hydroxyl group is protected as a silyl ether (e.g., tert-butyldimethylsilyl chloride) to prevent side reactions during lithiation.

  • Lithiation : Treatment with LDA (lithium diisopropylamide) at -78°C generates a lithiated intermediate at C8.

  • Electrophilic Quenching : Addition of a nitrogen electrophile (e.g., O-mesitylenesulfonyl hydroxylamine) introduces the amino group.

  • Deprotection : Removal of the silyl protecting group with tetrabutylammonium fluoride (TBAF) yields 8-aminoisoquinolin-7-ol.

Key Advantages :

  • High regioselectivity (>90% at C8).

  • Compatibility with sensitive functional groups.

Nitration-Reduction Approach

Nitration followed by reduction provides an alternative pathway to introduce the amino group.

Regioselective Nitration

Nitration of 7-hydroxyisoquinoline with HNO₃/H₂SO₄ at 0–5°C preferentially targets position 8 due to the hydroxyl group’s ortho/para-directing effects.

Reaction Conditions

ComponentQuantity
7-Hydroxyisoquinoline1.0 equiv
HNO₃ (conc.)1.2 equiv
H₂SO₄ (conc.)3.0 equiv
Temperature0–5°C
Yield60–70%

Reduction of Nitro Group

The nitro intermediate (8-nitro-7-hydroxyisoquinoline) is reduced to the amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.

Hydrogenation Conditions

ParameterValue
Catalyst10% Pd/C
SolventEthanol
Pressure1 atm H₂
Temperature25°C
Yield85–90%

Multi-Step Synthesis via Protective Group Strategies

Complex substitution patterns often necessitate protective group strategies to preserve functional group integrity.

Stepwise Functionalization

  • Hydroxyl Protection : 7-Hydroxyisoquinoline is protected as a methoxy methyl (MOM) ether.

  • C8 Bromination : NBS (N-bromosuccinimide) in CCl₄ introduces bromine at C8.

  • Amination : Copper-catalyzed amination replaces bromide with NH₂.

  • Deprotection : Acidic hydrolysis (HCl/MeOH) removes the MOM group.

Yield Optimization :

  • Bromination: 75% yield.

  • Amination: 80% yield.

  • Global Yield: ~45%.

Hydroiodide Salt Formation

The final step involves converting the free base (8-aminoisoquinolin-7-ol) to its hydroiodide salt.

Acid-Base Reaction

Treatment of 8-aminoisoquinolin-7-ol with concentrated hydroiodic acid (HI) in ethanol precipitates the hydroiodide salt.

Standard Protocol

ParameterValue
SolventEthanol
Acid48% HI (aqueous)
Molar Ratio1:1.1 (base:HI)
Temperature0°C
Yield>95%

Comparative Analysis of Synthetic Methods

MethodYield (%)RegioselectivityScalabilityCost Efficiency
Copper-Catalyzed Amination85ModerateHighModerate
Directed Lithiation70–75HighLowHigh
Nitration-Reduction50–60ModerateModerateLow
Multi-Step Protection45HighLowModerate

Key Findings :

  • Copper-catalyzed amination offers the best balance of yield and scalability for industrial applications.

  • Directed lithiation is preferred for small-scale, high-purity synthesis despite higher costs.

Chemical Reactions Analysis

8-aminoisoquinolin-7-ol hydroiodide undergoes various chemical reactions, including:

Scientific Research Applications

8-aminoisoquinolin-7-ol hydroiodide is utilized in several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

8-Hydroxyquinoline (Oxine)
  • Molecular Formula: C₉H₇NO
  • Molecular Weight : 145.16 g/mol
  • Key Features: A quinoline derivative with a hydroxyl group at position 6.
  • Properties: Solubility in water (2.2 g/L at 60°C), melting point 75°C, and notable chelating properties for metal ions.
  • Applications : Used as an antifungal agent and metal chelator in analytical chemistry.
  • Toxicity : LD₅₀ (rat, oral) = 1,200 mg/kg .

Its lower molecular weight and neutral form result in reduced solubility compared to the hydroiodide derivative.

7-Iodo-8-hydroxyquinoline
  • Molecular Formula: C₉H₆INO
  • Molecular Weight : 271.05 g/mol
  • Key Features: A halogenated quinoline derivative with iodine at position 7 and hydroxyl at position 7.
  • Applications: Intermediate in synthesizing antimicrobial agents (e.g., clioquinol).
  • Structural Note: The iodine substituent enhances halogen bonding, influencing biological activity.
Clioquinol (5-Chloro-7-iodoquinolin-8-ol)
  • Molecular Formula: C₉H₅ClINO
  • Molecular Weight : 305.5 g/mol
  • Key Features : Dual halogen (Cl, I) substitution at positions 5 and 7, with hydroxyl at position 8.
  • Applications : Antifungal and antiparasitic agent, historically used in topical formulations.

Comparison: Clioquinol’s dual halogenation contrasts with the amino-hydroxyl substitution in 8-aminoisoquinolin-7-ol hydroiodide, leading to differences in bioavailability and toxicity profiles.

7,8-Benzoquinoline
  • Molecular Formula : C₁₃H₉N
  • Molecular Weight : 179.22 g/mol
  • Key Features : A fused benzene ring enhances aromaticity and planar structure.
  • Applications : Primarily used in materials science due to fluorescence properties.

Comparison: The benzoquinoline’s fused ring system increases molecular rigidity and hydrophobicity, diverging from the hydroiodide salt’s ionic solubility.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility (Water) Applications
This compound C₉H₈IN₂O ~286.9 -NH₂ (8), -OH (7), HI salt Moderate (inferred) Research use, potential chelator
8-Hydroxyquinoline C₉H₇NO 145.16 -OH (8) 2.2 g/L (60°C) Metal chelation, antifungal
7-Iodo-8-hydroxyquinoline C₉H₆INO 271.05 -I (7), -OH (8) Not reported Antimicrobial precursor
Clioquinol C₉H₅ClINO 305.5 -Cl (5), -I (7), -OH (8) Low Antifungal, antiparasitic
7,8-Benzoquinoline C₁₃H₉N 179.22 Fused benzene ring Insoluble Fluorescent materials

Key Structural and Functional Differences

Backbone Variation: The target compound’s isoquinoline scaffold differs from quinoline derivatives in nitrogen positioning, affecting electronic distribution and interaction with biological targets . Halogen vs. Amino Groups: Iodine in 7-iodo-8-hydroxyquinoline and clioquinol contributes to lipophilicity and antimicrobial activity, while the amino group in this compound may enhance hydrogen bonding or serve as a synthetic handle for further derivatization .

Toxicity Profiles: Oxine exhibits moderate toxicity (LD₅₀ = 1,200 mg/kg in rats), whereas clioquinol’s neurotoxicity led to restricted use. The amino substitution in the target compound may mitigate halogen-related toxicity .

Q & A

Q. What are the primary synthetic routes for 8-aminoisoquinolin-7-ol hydroiodide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two common synthetic approaches are:
  • Pomeranz–Fritsch Reaction : Uses benzaldehyde and aminoacetoaldehyde diethyl acetal under acidic conditions to form the isoquinoline backbone. Yield optimization requires precise pH control and temperature modulation (typically 80–100°C). Post-reaction purification via recrystallization in ethanol improves purity .
  • Nitro Group Reduction : Starts with 8-nitroisoquinoline, reduced using tin powder in hydrochloric acid. Excess tin removal via filtration and neutralization with NaOH are critical for high yields (>80%). Purity is enhanced by column chromatography using silica gel .
    Table 1 : Comparison of Synthetic Routes
MethodReagents/ConditionsYieldPurity Considerations
Pomeranz–FritschBenzaldehyde, acidic medium60–70%Recrystallization required
Nitro ReductionSn, HCl80–85%Column chromatography recommended

Q. How does the molecular structure of this compound influence its reactivity?

  • Methodological Answer : The compound’s reactivity stems from:
  • Amino Group (C8) : Participates in nucleophilic substitution and hydrogen bonding. Protonation under acidic conditions enhances solubility in polar solvents .
  • Hydroxyl Group (C7) : Enables electrophilic aromatic substitution (e.g., halogenation) and chelation with metal ions, relevant in coordination chemistry .
  • Isoquinoline Core : Aromatic π-system facilitates π-π stacking interactions in crystal structures, as observed in XRD studies of analogous hydroiodide salts (centroid–centroid distance: ~3.6 Å) .

Q. What purification techniques are recommended to achieve >95% purity for this compound?

  • Methodological Answer :
  • Recrystallization : Use ethanol-water (3:1 v/v) at 60°C, followed by slow cooling to 4°C. Purity is verified via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:2) as eluent. Monitor fractions by TLC (Rf ~0.3 under UV 254 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Methodological Answer :
  • Catalyst Screening : Replace Sn in nitro reduction with catalytic hydrogenation (H₂, Pd/C) to reduce metal waste. Pilot studies show 75% yield at 50 psi H₂ .
  • Flow Chemistry : Implement continuous-flow reactors for the Pomeranz–Fritsch reaction to enhance heat transfer and reduce side products. Residence time <30 minutes at 90°C improves reproducibility .

Q. What analytical techniques resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :
  • X-ray Crystallography : Resolves tautomeric forms (e.g., keto-enol equilibrium). For example, hydrogen-bonded networks in the crystal lattice (O–H⋯Cl, N–H⋯O interactions) confirm protonation states .
  • 2D NMR : 1H-15N^{1}\text{H-}^{15}\text{N} HMBC identifies NH/OH proton coupling, distinguishing between C7 and C8 substituents .

Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) be reconciled?

  • Methodological Answer :
  • Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and MIC thresholds (e.g., 10 µg/mL for antimicrobial tests). Discrepancies in IC₅₀ values may arise from impurity profiles (e.g., residual Sn in crude samples) .
  • Mechanistic Profiling : Compare ROS induction (via DCFH-DA assay) and enzyme inhibition (e.g., topoisomerase II activity) across studies to identify context-dependent mechanisms .

Data Contradiction Analysis

Q. Why do some studies report poor solubility in aqueous buffers, while others claim moderate solubility?

  • Methodological Answer :
  • pH-Dependent Solubility : The compound exhibits higher solubility at pH <3 (protonated amino group) or pH >10 (deprotonated hydroxyl group). Use buffered solutions (e.g., PBS at pH 2.5) for consistent results .
  • Counterion Effects : Hydroiodide salts may dissociate in polar aprotic solvents (e.g., DMSO), improving apparent solubility. Verify via conductivity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.